molecular formula C20H25NOS B1203283 Thiphenamil CAS No. 82-99-5

Thiphenamil

Cat. No. B1203283
CAS RN: 82-99-5
M. Wt: 327.5 g/mol
InChI Key: WHLUQAYNVOGZST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tifenamil is a diarylmethane.

Scientific Research Applications

  • Upper Urinary Tract Relaxation : Thiphenamil hydrochloride has been studied for its pharmacologic effect as a relaxant on the upper urinary tract. It was found to significantly reduce the frequency of renal pelvic contractions in healthy volunteers, suggesting potential applications in acute relaxation of the upper urinary tract for renal colic and stone management (Constantinou, 1992).

  • Wound Contraction Control in Ocular Surgery : A study explored the efficacy of thiphenamil hydrochloride (Trocinate) in inhibiting wound contraction after radial keratotomy, an ocular surgery. The study concluded that thiphenamil has a temporary effect in controlling wound contraction, which could be valuable in managing cicatricial conditions of the eye (Garrett et al., 1987).

  • New Synthesis Method : Research has been conducted on developing new synthesis methods for thiphenamil hydrochloride, which is a direct-acting smooth muscle antispasmodic. The new synthesis is simpler and carried out under milder conditions than previous methods (Richardson, 1966).

  • Lower Urinary Tract Function : The effects of thiphenamil HCl on lower urinary tract function were examined, showing significant differences in maximum urine flow rate and maximum pressure during voiding, especially at higher doses. This suggests potential applications in conditions affecting lower urinary tract function (Constantinou, 1992).

  • Treatment of Detrusor Incontinence : A controlled double-blind crossover study using thiphenamil HCl for the treatment of detrusor incontinence indicated a significant decrease in the frequency of incontinence and problems due to urine loss (Constantinou, 1992).

  • Relaxation Mechanisms in Human Corpus Cavernosum : Thiphenamil was studied for its relaxation mechanism on isolated human corpus cavernosum tissue, suggesting that it inhibits contractions by affecting calcium influx and intracellular calcium storage, with implications for erectile dysfunction treatment (Kimoto et al., 1990).

properties

CAS RN

82-99-5

Product Name

Thiphenamil

Molecular Formula

C20H25NOS

Molecular Weight

327.5 g/mol

IUPAC Name

S-[2-(diethylamino)ethyl] 2,2-diphenylethanethioate

InChI

InChI=1S/C20H25NOS/c1-3-21(4-2)15-16-23-20(22)19(17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-14,19H,3-4,15-16H2,1-2H3

InChI Key

WHLUQAYNVOGZST-UHFFFAOYSA-N

SMILES

CCN(CC)CCSC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2

Canonical SMILES

CCN(CC)CCSC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2

Other CAS RN

82-99-5

Related CAS

548-68-5 (hydrochloride)

synonyms

S-(2-(diethylamino)ethyl)diphenylthioacetate
thiphen
thiphenamil
thiphenamil hydrochloride
tifen
tifenamil
trocinate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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